4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with fluorine, methoxy, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrazole precursor.
Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent such as Selectfluor.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme activity, receptor binding, and other biochemical processes.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and methoxy groups can enhance binding affinity and selectivity, while the carboxylic acid group can facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: A similar compound with difluoromethyl substitution, used in the synthesis of fungicides.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with chloro and ethyl substitutions.
Uniqueness
4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of fluorine and methoxy groups, which can impart distinct chemical and biological properties. The presence of these groups can enhance the compound’s stability, reactivity, and binding interactions, making it valuable for various applications.
Properties
Molecular Formula |
C6H7FN2O3 |
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Molecular Weight |
174.13 g/mol |
IUPAC Name |
4-fluoro-5-methoxy-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7FN2O3/c1-9-5(12-2)3(7)4(8-9)6(10)11/h1-2H3,(H,10,11) |
InChI Key |
YJGYPMJQBOBEIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)F)OC |
Origin of Product |
United States |
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